![molecular formula C25H23ClN6O2S B2752122 2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(2-chlorophenyl)acetamide CAS No. 1223919-67-2](/img/no-structure.png)
2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(2-chlorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains a pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine core, which is a type of heterocyclic compound. Heterocyclic compounds are widely used in medicinal chemistry due to their diverse biological activities . The compound also contains a butoxyphenyl group and a chlorophenyl group, which could potentially influence its physical and chemical properties, as well as its biological activity.
Aplicaciones Científicas De Investigación
Synthesis and Insecticidal Assessment
A study by Fadda et al. (2017) explored the synthesis of innovative heterocycles incorporating a thiadiazole moiety. These compounds were assessed for their insecticidal properties against the cotton leafworm, Spodoptera littoralis. The study detailed the synthesis process and provided insights into the potential applications of these heterocycles in developing new insecticidal agents (Fadda et al., 2017).
Antibacterial and Antifungal Activities
Hassan (2013) conducted research on the synthesis of new pyrazoline and pyrazole derivatives bearing benzenesulfonamide moieties. These compounds were evaluated for their antibacterial and antifungal activities, showing promising results against various Gram-negative and Gram-positive bacteria, as well as yeast-like fungi (Hassan, 2013).
Anticancer and Antimicrobial Activities
A study by Riyadh et al. (2013) detailed the synthesis of antipyrine-based heterocycles and assessed their anticancer and antimicrobial activities. The study highlights the potential of these compounds in therapeutic applications, particularly in targeting cancer cells and microbes (Riyadh et al., 2013).
Heteroaromatization and Antimicrobial Activity
Research by El-Agrody et al. (2001) focused on the heteroaromatization with 4-hydroxycoumarin to synthesize novel pyrano[2,3-d]pyrimidines, triazolo[1,5-c]pyrimidines, and other derivatives. Some of these synthesized compounds were tested for their antimicrobial activity, suggesting their potential use in developing new antimicrobial agents (El-Agrody et al., 2001).
Mecanismo De Acción
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is a pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl thiol, which is synthesized from 4-butoxyaniline and 2-chloroacetyl chloride. The second intermediate is 2-chloro-N-(2-chlorophenyl)acetamide, which is synthesized from 2-chloroaniline and chloroacetyl chloride. These two intermediates are then coupled using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the final product, 2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(2-chlorophenyl)acetamide.", "Starting Materials": [ { "name": "4-butoxyaniline", "amount": "1 equivalent" }, { "name": "2-chloroacetyl chloride", "amount": "1 equivalent" }, { "name": "2-chloroaniline", "amount": "1 equivalent" }, { "name": "chloroacetyl chloride", "amount": "1 equivalent" }, { "name": "N,N'-dicyclohexylcarbodiimide (DCC)", "amount": "1 equivalent" } ], "Reaction": [ { "step": "Synthesis of pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl thiol intermediate", "conditions": "4-butoxyaniline and 2-chloroacetyl chloride in the presence of a base such as triethylamine in a suitable solvent such as dichloromethane", "yield": "moderate to good yield" }, { "step": "Synthesis of 2-chloro-N-(2-chlorophenyl)acetamide intermediate", "conditions": "2-chloroaniline and chloroacetyl chloride in the presence of a base such as triethylamine in a suitable solvent such as dichloromethane", "yield": "moderate to good yield" }, { "step": "Coupling of the two intermediates to form the final product", "conditions": "The two intermediates are coupled using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a base such as triethylamine in a suitable solvent such as dichloromethane", "yield": "moderate to good yield" } ] } | |
Número CAS |
1223919-67-2 |
Fórmula molecular |
C25H23ClN6O2S |
Peso molecular |
507.01 |
Nombre IUPAC |
2-[[11-(4-butoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]-N-(2-chlorophenyl)acetamide |
InChI |
InChI=1S/C25H23ClN6O2S/c1-2-3-14-34-18-10-8-17(9-11-18)21-15-22-24-28-29-25(31(24)12-13-32(22)30-21)35-16-23(33)27-20-7-5-4-6-19(20)26/h4-13,15H,2-3,14,16H2,1H3,(H,27,33) |
Clave InChI |
APQRQTVRVPKNJC-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)C2=NN3C=CN4C(=NN=C4SCC(=O)NC5=CC=CC=C5Cl)C3=C2 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



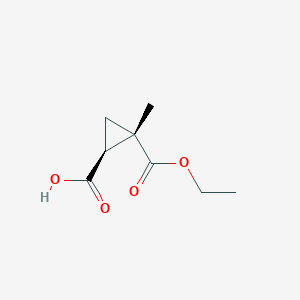
![1-(2,5-dimethoxyphenyl)-4-(1-ethyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2752040.png)
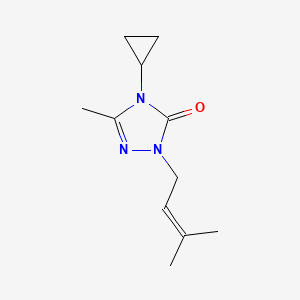
![6-Oxaspiro[3.5]non-7-en-9-one](/img/structure/B2752045.png)
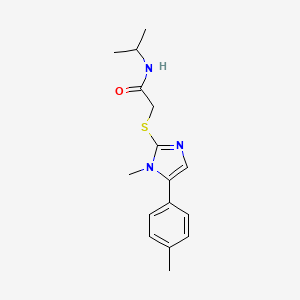
![N'-[(4-chlorophenyl)sulfonyl]-N-isopropylbenzenecarboximidamide](/img/structure/B2752047.png)
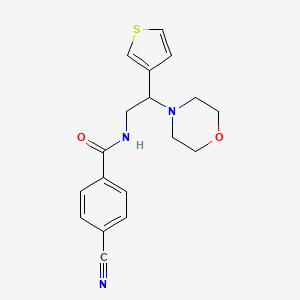
![2-[(4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)methyl]quinolin-8-yl 2,2-dimethylpropanoate](/img/structure/B2752052.png)
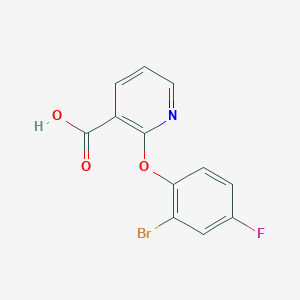
![4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1-(2-methoxypyridin-4-yl)piperazin-2-one](/img/structure/B2752054.png)
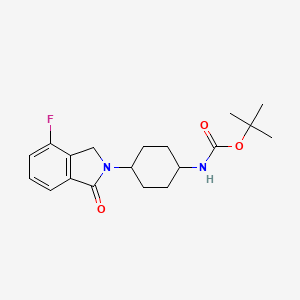
![N-(2-chlorobenzyl)-2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2752056.png)
![N-(3,4-dimethoxyphenethyl)-4-((6-((2-((2-methoxyethyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide](/img/structure/B2752060.png)
